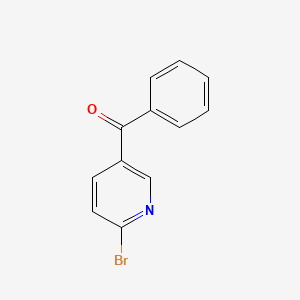

(6-Bromopyridin-3-yl)(phenyl)methanone

Description

BenchChem offers high-quality (6-Bromopyridin-3-yl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromopyridin-3-yl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-bromopyridin-3-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEQJLUMFGWOJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of (6-Bromopyridin-3-yl)(phenyl)methanone

An In-Depth Technical Guide to the Chemical Structure and Properties of (6-Bromopyridin-3-yl)(phenyl)methanone

Executive Summary

(6-Bromopyridin-3-yl)(phenyl)methanone (CAS: 80100-16-9) is a privileged diaryl ketone scaffold in medicinal chemistry, distinguished by its bifunctional reactivity and structural rigidity. Often referred to as 2-bromo-5-benzoylpyridine in synthetic contexts, this molecule serves as a critical junction point for constructing complex pharmacophores. Its value lies in the orthogonal reactivity of its functional handles: an electrophilic carbonyl group susceptible to nucleophilic addition and reduction, and a C-Br bond activated for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and application in drug discovery, designed for researchers requiring high-fidelity data and actionable protocols.

Chemical Identity and Structural Analysis[1]

The nomenclature of pyridine derivatives can be a source of regiochemical confusion. It is critical to distinguish the target molecule, (6-Bromopyridin-3-yl)(phenyl)methanone , from its regioisomer, (2-Bromopyridin-3-yl)(phenyl)methanone (CAS: 80100-13-6).

-

IUPAC Name: (6-Bromopyridin-3-yl)(phenyl)methanone[1]

-

Alternative Name: 2-Bromo-5-benzoylpyridine (Numbering based on N=1, Br=2, Benzoyl=5; this confirms the para-like substitution pattern).

-

CAS Number: 80100-16-9[1]

-

SMILES: O=C(C1=CC=CC=C1)C2=CN=C(Br)C=C2

Structural Insights: The molecule features a central ketone bridge connecting a lipophilic phenyl ring and an electron-deficient pyridine ring. The presence of the nitrogen atom at position 1 and the bromine at position 6 (ortho to N) creates a strong dipole. The C-Br bond is significantly more labile towards nucleophilic attack than a standard phenyl bromide due to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the Meisenheimer complex intermediate during SNAr reactions.

Synthesis Pathways[1][2][4][5][6][7][8][9]

Synthesizing (6-Bromopyridin-3-yl)(phenyl)methanone requires careful regiocontrol to avoid the formation of the 2,5-isomer where the substituents are reversed. Below are the two most robust protocols.

Protocol A: The Weinreb Amide Route (Scalable & Regioselective)

This is the preferred industrial route as it utilizes commercially available 6-bromonicotinic acid and prevents over-addition of the Grignard reagent.

-

Activation: 6-Bromonicotinic acid is converted to its acid chloride using oxalyl chloride and catalytic DMF in DCM.

-

Amidation: Reaction with N,O-dimethylhydroxylamine hydrochloride (Weinreb salt) yields the Weinreb amide.

-

Nucleophilic Acylation: Addition of Phenylmagnesium bromide (PhMgBr) at 0°C. The stable tetrahedral intermediate prevents double addition, yielding the ketone exclusively upon acidic workup.

Protocol B: Selective Halogen-Metal Exchange (Precision Synthesis)

Direct lithiation of 2,5-dibromopyridine typically occurs at C2 (alpha to Nitrogen), leading to the wrong isomer (5-bromo-2-benzoylpyridine). To access the target, one must use 2-bromo-5-iodopyridine .

-

Exchange: Treatment with i-PrMgCl (Turbo Grignard) at -20°C selectively exchanges the C5-Iodine due to the weaker C-I bond, leaving the C2-Bromine intact.

-

Electrophile Trapping: The resulting (6-bromopyridin-3-yl)magnesium species reacts with benzaldehyde.

-

Oxidation: The intermediate alcohol is oxidized (Swern or MnO₂) to the final ketone.

Figure 1: Comparative synthesis pathways. Route A (left) is preferred for scale; Route B (right) demonstrates chemo-selective halogen manipulation.

Physicochemical Properties[2][10][11][12]

| Property | Value / Description | Note |

| Physical State | White to off-white crystalline solid | |

| Melting Point | 98 – 102 °C | Distinct from the 2,3-isomer (mp ~60°C) |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate | Insoluble in water |

| LogP | ~3.2 | Lipophilic, suitable for CNS penetration scaffolds |

| pKa | ~2.5 (Pyridine Nitrogen) | Weakly basic due to electron-withdrawing ketone and bromine |

| H-Bond Acceptors | 2 (N, C=O) | |

| H-Bond Donors | 0 |

Reactivity Profile and Functionalization[2][8]

The molecule's utility stems from its ability to undergo orthogonal transformations.

A. The C-Br Handle (Cross-Coupling & SNAr)

-

Suzuki-Miyaura Coupling: The C-Br bond is highly reactive towards Pd-catalyzed coupling with aryl boronic acids.

-

Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.

-

Base: K₂CO₃ or Cs₂CO₃ in Dioxane/Water.

-

Selectivity: Coupling occurs exclusively at the bromine position, retaining the ketone.

-

-

SNAr Displacement: Unlike bromobenzene, the 2-bromo-pyridine moiety is activated. Primary and secondary amines can displace the bromine at elevated temperatures (100°C+, DMSO) or under Buchwald-Hartwig conditions to form 2-aminopyridines.

B. The Ketone Handle (C=O)

-

Reduction: NaBH₄ reduction yields (6-bromopyridin-3-yl)(phenyl)methanol , a chiral alcohol precursor.

-

Reductive Amination: Reaction with amines in the presence of NaBH(OAc)₃ introduces a chiral amine center, common in GPCR ligand design.

-

Wittig Olefination: Converts the ketone to an alkene, extending the carbon chain.

Figure 2: Divergent reactivity map. Red paths indicate transformations at the bromine; Blue paths indicate transformations at the ketone.

Applications in Medicinal Chemistry

-

Kinase Inhibitors: The 2-aminopyridine motif (accessible via SNAr on the bromine) is a classic "hinge-binding" element in kinase inhibitors. The benzoyl group provides a vector to explore the "gatekeeper" region or solvent-exposed front.

-

Tubulin Polymerization Inhibitors: Analogues where the phenyl ring is substituted (e.g., with methoxy groups) have shown potency in disrupting tubulin assembly, acting as colchicine site binders.

-

Supramolecular Scaffolds: The pyridine nitrogen allows for metal coordination, making this molecule a precursor for metallo-organic ligands used in catalysis and imaging.

Safety and Handling

-

Hazards: Classified as Irritant (Skin/Eye) and Harmful if Swallowed (Acute Tox. 4).[3]

-

Handling: Use standard PPE (nitrile gloves, safety glasses). Perform synthesis in a fume hood, especially when using reagents like oxalyl chloride or bromine.

-

Storage: Store in a cool, dry place. The ketone is stable, but the C-Br bond can degrade under intense UV light over prolonged periods; amber vials are recommended.

References

-

BenchChem. (6-Bromopyridin-3-yl)(phenyl)methanone | 80100-16-9. Retrieved from

-

PubChem. (2-Bromopyridin-3-yl)(phenyl)methanone (Isomer distinction). Retrieved from

-

RSC Medicinal Chemistry. Microwave-assisted synthesis of tubulin assembly inhibitors. Retrieved from

-

Sigma-Aldrich. Safety Data Sheet: Bromopyridine derivatives. Retrieved from

-

Beilstein Journal of Organic Chemistry. Mechanistic aspects regarding the Suzuki–Miyaura reaction of bromopyridines. Retrieved from

Sources

Comprehensive Technical Guide to (6-Bromopyridin-3-yl)(phenyl)methanone: Synthesis, Reactivity, and Medicinal Chemistry Applications

Executive Summary

(6-Bromopyridin-3-yl)(phenyl)methanone , universally identified by its CAS number 80100-16-9 , is a bifunctional diaryl ketone comprising a phenyl ring and a 6-bromopyridin-3-yl moiety linked by a carbonyl bridge[1]. As a privileged scaffold in modern drug discovery and synthetic chemistry, it offers highly valuable orthogonal reactivity. The ketone group serves as a reliable handle for reductive aminations or heterocycle condensation, while the aryl bromide acts as an electrophilic site for palladium-catalyzed cross-coupling reactions[1]. This technical whitepaper details the physicochemical profile, mechanistic synthesis pathways, and validated experimental protocols for utilizing this critical molecular building block.

Physicochemical Profiling

Understanding the physical and chemical parameters of (6-Bromopyridin-3-yl)(phenyl)methanone is essential for predicting its behavior in organic solvents and its pharmacokinetic potential as a bioisostere. The quantitative data for this compound is summarized in Table 1 below.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | (6-Bromopyridin-3-yl)(phenyl)methanone |

| Common Synonyms | 3-Benzoyl-6-bromopyridine; (6-bromopyridin-3-yl)-phenyl-methanone[1] |

| CAS Number | 80100-16-9[2] |

| Molecular Formula | C₁₂H₈BrNO[1] |

| Molecular Weight | 262.10 g/mol [1] |

| Melting Point | 67°C – 69°C[3] |

| Structural Features | Diaryl ketone with a halogenated heteroaromatic ring |

Mechanistic Synthesis Pathways

The construction of the central carbon-carbonyl bond in (6-Bromopyridin-3-yl)(phenyl)methanone can be achieved through several distinct strategic disconnections[4]. The choice of pathway heavily depends on scalability requirements and the specific availability of precursors.

-

Friedel-Crafts Acylation (Industrial/Scalable Route): The most robust method involves the activation of 6-bromonicotinic acid to 6-bromonicotinoyl chloride, followed by electrophilic aromatic substitution with benzene[4].

-

Causality: Aluminum chloride (AlCl₃) is used as a Lewis acid to abstract the chloride ion, generating a highly electrophilic acylium ion. Benzene acts as both the solvent and the nucleophile, ensuring high conversion rates and excellent scalability without the need for complex ligands.

-

-

Grignard Addition and Oxidation (Lab-Scale Route): Phenylmagnesium bromide is reacted with 6-bromopyridine-3-carbaldehyde to form a secondary alcohol, which is subsequently oxidized (e.g., using Dess-Martin periodinane or MnO₂) to the target ketone[4].

-

Causality: A stepwise approach is strictly preferred over the direct reaction of the Grignard reagent with an ester or acid chloride. Direct addition often suffers from over-alkylation, where a second equivalent of the Grignard reagent attacks the newly formed ketone, yielding an unwanted tertiary alcohol byproduct[4].

-

-

Palladium-Catalyzed Carbonylative Suzuki Coupling: A modern approach involves coupling (6-bromopyridin-3-yl)boronic acid with benzoyl chloride under palladium catalysis[4].

-

Causality: This method avoids the use of strong nucleophiles (like Grignard reagents) or harsh Lewis acids, making it ideal when sensitive functional groups are present on the aromatic rings.

-

Fig 1. Convergent synthetic pathways to (6-Bromopyridin-3-yl)(phenyl)methanone.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation steps (e.g., TLC monitoring, specific quenching mechanisms).

Protocol A: Synthesis via Friedel-Crafts Acylation

Objective: Synthesize the title compound using highly scalable electrophilic aromatic substitution[4].

-

Activation: Suspend 6-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C.

-

Rationale: DMF forms the Vilsmeier-Haack active intermediate, accelerating the conversion to 6-bromonicotinoyl chloride while minimizing side reactions.

-

-

Concentration: Stir at room temperature until gas evolution (CO, CO₂) ceases. Concentrate under reduced pressure to remove excess oxalyl chloride and DCM.

-

Acylation: Dissolve the crude acid chloride in anhydrous benzene (which serves as both reactant and solvent). Cool to 0 °C and add anhydrous aluminum chloride (AlCl₃, 1.5 eq) portion-wise.

-

Rationale: AlCl₃ must be added slowly to control the highly exothermic generation of the acylium ion.

-

-

Reaction & Monitoring: Heat the mixture to reflux. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the acid chloride spot validates reaction completion.

-

Quenching (Self-Validation): Carefully pour the reaction mixture over crushed ice and 1M HCl.

-

Rationale: The acidic aqueous quench breaks down the aluminum complex without forming insoluble aluminum hydroxide emulsions, ensuring clean phase separation.

-

-

Isolation: Extract with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate. Purify via recrystallization or silica gel chromatography to yield the product (m.p. 67°-69° C)[3].

Protocol B: Downstream Functionalization via Suzuki-Miyaura Coupling

Objective: Utilize the 6-bromo handle to install an aryl group, creating a biaryl scaffold[1].

-

Preparation: In a Schlenk flask, combine (6-Bromopyridin-3-yl)(phenyl)methanone (1.0 eq), an arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under an inert argon atmosphere.

-

Rationale: Pd(dppf)Cl₂ is a robust, bidentate ligand-supported catalyst that resists deactivation and efficiently facilitates oxidative addition into the strong C-Br bond of the electron-deficient pyridine ring.

-

-

Heating: Heat to 90 °C for 4-6 hours. Monitor by LC-MS to confirm the mass shift corresponding to the loss of bromine and addition of the aryl group.

-

Workup: Filter through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, dry, and purify via column chromatography.

Applications in Medicinal Chemistry & Drug Development

The structural topology of (6-Bromopyridin-3-yl)(phenyl)methanone makes it a highly sought-after intermediate in the pharmaceutical industry[1].

-

Bioisosterism: The pyridine ring acts as a bioisostere for a phenyl ring. Introducing the nitrogen atom improves aqueous solubility and modulates metabolic stability (e.g., preventing CYP450-mediated aromatic oxidation)[1].

-

Advanced Heterocycle Synthesis: The ketone moiety can undergo condensation with hydrazines to form pyrazolopyridine derivatives. Recent literature highlights these specific pyrazolopyridine architectures as potent ligands for the protein Calreticulin (CALR), which is implicated in myeloproliferative neoplasms[1].

-

Orthogonal Derivatization: The molecule allows for sequential, orthogonal modifications. The ketone can be reduced or aminated, while the bromine atom can independently undergo Buchwald-Hartwig aminations to yield aminopyridine derivatives[1].

Fig 2. Orthogonal derivatization workflow for medicinal chemistry applications.

References

Sources

- 1. (6-Bromopyridin-3-yl)(phenyl)methanone | 80100-16-9 | Benchchem [benchchem.com]

- 2. (6-Bromopyridin-3-yl)(phenyl)methanone | 80100-16-9 | Benchchem [benchchem.com]

- 3. US4614833A - 2-halo-pyridines - Google Patents [patents.google.com]

- 4. (6-Bromopyridin-3-yl)(phenyl)methanone | 80100-16-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to 6-Bromo-3-benzoylpyridine as a Medicinal Chemistry Building Block

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-3-benzoylpyridine, a versatile heterocyclic building block with significant potential in medicinal chemistry. This document elucidates the synthesis, physicochemical properties, and reactivity of this scaffold, with a particular focus on its application in constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for key transformations, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are presented. Furthermore, the guide explores the relevance of the benzoylpyridine motif in drug discovery, offering insights into its role as a privileged structure in the development of novel therapeutic agents.

Introduction: The Strategic Value of 6-Bromo-3-benzoylpyridine

In the landscape of modern drug discovery, heterocyclic scaffolds form the cornerstone of a vast number of therapeutic agents. Among these, the pyridine ring is a frequently encountered motif, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic functionalization of the pyridine core is a critical aspect of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic properties.

6-Bromo-3-benzoylpyridine, also known as (6-bromopyridin-3-yl)(phenyl)methanone, emerges as a particularly valuable building block due to its unique trifunctional nature. The molecule incorporates:

-

A pyridine ring , a common bioisostere for a phenyl ring, which can modulate properties such as solubility and metabolic stability.[1]

-

A bromine atom at the 6-position, serving as a versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, and alkyl substituents.[1]

-

A benzoyl group at the 3-position, which introduces a rigid, three-dimensional element and a ketone functionality. The benzoyl moiety itself is a privileged structure found in numerous biologically active molecules and can participate in crucial binding interactions with protein targets.[2][3]

This combination of features makes 6-Bromo-3-benzoylpyridine an attractive starting point for the synthesis of diverse compound libraries aimed at a variety of therapeutic targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective utilization in synthesis and for the characterization of its derivatives.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 80100-16-9 | [1] |

| Molecular Formula | C₁₂H₈BrNO | [1] |

| Molecular Weight | 262.10 g/mol | [1] |

| IUPAC Name | (6-bromopyridin-3-yl)(phenyl)methanone | [1] |

| Synonyms | 3-Benzoyl-6-bromopyridine | [1] |

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 8.80-8.90 (d, 1H): Proton at C2 of the pyridine ring.

-

δ 8.00-8.10 (dd, 1H): Proton at C4 of the pyridine ring.

-

δ 7.80-7.90 (m, 2H): Ortho-protons of the benzoyl phenyl ring.

-

δ 7.60-7.70 (d, 1H): Proton at C5 of the pyridine ring.

-

δ 7.40-7.60 (m, 3H): Meta- and para-protons of the benzoyl phenyl ring.

¹³C NMR (100 MHz, CDCl₃):

-

δ 195.0-196.0: Carbonyl carbon.

-

δ 152.0-153.0: C2 of the pyridine ring.

-

δ 142.0-143.0: C6 of the pyridine ring.

-

δ 138.0-139.0: C4 of the pyridine ring.

-

δ 136.0-137.0: Quaternary carbon of the benzoyl phenyl ring.

-

δ 133.0-134.0: Para-carbon of the benzoyl phenyl ring.

-

δ 130.0-131.0: Ortho-carbons of the benzoyl phenyl ring.

-

δ 128.0-129.0: Meta-carbons of the benzoyl phenyl ring.

-

δ 128.0-129.0: C5 of the pyridine ring.

-

δ 127.0-128.0: C3 of the pyridine ring.

IR (KBr, cm⁻¹):

-

~3060: Aromatic C-H stretch.

-

~1660: C=O (ketone) stretch.

-

~1580, 1450: Aromatic C=C and C=N stretches.

-

~1100: C-Br stretch.

Mass Spectrometry (EI):

-

m/z 261/263 (M⁺): Molecular ion peak showing the characteristic isotopic pattern for bromine.

-

m/z 182: [M-Br]⁺

-

m/z 154: [M-Br-CO]⁺

-

m/z 105: [PhCO]⁺

-

m/z 77: [Ph]⁺

Synthesis of 6-Bromo-3-benzoylpyridine

Several synthetic routes can be envisioned for the preparation of 6-Bromo-3-benzoylpyridine. A practical and scalable approach involves the oxidation of a readily available alcohol precursor.

Synthetic Workflow

The following diagram illustrates a common synthetic pathway to 6-Bromo-3-benzoylpyridine.

Caption: Synthetic pathway to 6-Bromo-3-benzoylpyridine.

Experimental Protocol: Synthesis via Oxidation

This two-step protocol provides a reliable method for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of (6-bromopyridin-3-yl)(phenyl)methanol

-

To a flame-dried three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine and a few drops of bromobenzene to initiate the Grignard reaction.

-

Slowly add a solution of bromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) to maintain a gentle reflux.

-

After the magnesium has been consumed, cool the resulting phenylmagnesium bromide solution to 0 °C.

-

Slowly add a solution of 6-bromopyridine-3-carbaldehyde (1.0 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford (6-bromopyridin-3-yl)(phenyl)methanol.

Step 2: Oxidation to 6-Bromo-3-benzoylpyridine

-

To a stirred solution of (6-bromopyridin-3-yl)(phenyl)methanol (1.0 eq) in dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.

-

Wash the celite pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 6-Bromo-3-benzoylpyridine as a solid.

Reactivity and Key Transformations

The synthetic utility of 6-Bromo-3-benzoylpyridine lies in its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions at the C6-position.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups.[1][7][8]

Caption: Generalized Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a dry Schlenk flask, combine 6-Bromo-3-benzoylpyridine (1.0 eq), the desired aryl- or alkylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Evacuate the flask and backfill with an inert gas (argon or nitrogen); repeat this cycle three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent like ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, allowing the introduction of a wide range of primary and secondary amines.[9][10][11]

Caption: Generalized Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, add 6-Bromo-3-benzoylpyridine (1.0 eq), a palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand like XPhos (2-4 mol%) to a dry Schlenk flask.

-

Add a strong, non-nucleophilic base, for instance, sodium tert-butoxide (NaOtBu, 1.4-2.0 eq).

-

Add the desired primary or secondary amine (1.1-1.5 eq).

-

Add an anhydrous solvent, typically toluene or dioxane.

-

Seal the flask and heat the reaction mixture to 80-110 °C with stirring for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

Applications in Medicinal Chemistry

The 3-benzoylpyridine scaffold and its derivatives are of significant interest in drug discovery due to their presence in a variety of biologically active compounds. The ability to readily diversify the 6-position of 6-Bromo-3-benzoylpyridine makes it an ideal starting point for structure-activity relationship (SAR) studies.

Privileged Scaffolds in Drug Design

The benzoylpyridine motif is recognized as a privileged structure, meaning it is a molecular framework that is capable of binding to multiple biological targets. For instance, derivatives of benzoylpyridines have been investigated as:

-

Tubulin Polymerization Inhibitors: Certain 6-aryl-2-benzoyl-pyridines have shown potent antiproliferative properties by inhibiting tubulin polymerization, a key target in cancer chemotherapy.[2][12]

-

Enzyme Inhibitors: The 3-benzoyl moiety is present in various enzyme inhibitors. For example, 3-benzoyluracil derivatives are known inhibitors of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of the chemotherapeutic agent 5-fluorouracil.[2]

-

Receptor Ligands: The benzoylpiperidine fragment, structurally related to benzoylpyridine, is a key component in ligands for serotoninergic and dopaminergic receptors, which are important targets for neuropsychiatric disorders.[13]

A Workflow for Fragment-Based Drug Discovery (FBDD)

6-Bromo-3-benzoylpyridine can serve as a core fragment in FBDD campaigns. The workflow below illustrates how this building block can be utilized to develop novel drug candidates.

Caption: FBDD workflow utilizing 6-Bromo-3-benzoylpyridine.

Conclusion

6-Bromo-3-benzoylpyridine stands out as a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its unique structural features, including a reactive bromine atom for facile diversification and a biologically relevant benzoylpyridine core, provide a robust platform for the synthesis of novel and complex molecules. The reliable and scalable synthetic routes to this compound, coupled with its predictable reactivity in key cross-coupling reactions, empower researchers to efficiently explore chemical space and accelerate the development of new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary to harness the full potential of this important synthetic intermediate.

References

-

Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. (2019). Journal of Medicinal Chemistry. [Link]

-

Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI. [Link]

- Process for preparation of benzoylpyridines and derivatives. (1975).

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

-

Grignard Reaction. (n.d.). Cambridge University Press. Retrieved March 7, 2026, from [Link]

-

Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis. (2019). Anti-cancer agents in medicinal chemistry. [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021). Semantic Scholar. [Link]

-

Friedel-Crafts Acylation. (2025). Chemistry Steps. [Link]

-

Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

-

Bis(6-Bromopyridin-3-Yl)Methanone. (n.d.). MySkinRecipes. Retrieved March 7, 2026, from [Link]

-

To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.). ResearchGate. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 7, 2026, from [Link]

-

6-bromo-3-(4-methylbenzoyl)-1-benzofuran-4,5-dione. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 7, 2026, from [Link]

-

(6-Bromopyridin-3-yl)methanamine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (n.d.). ResearchGate. [Link]

- Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (n.d.). Google Patents.

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC. [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

-

Grignard reagent. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

-

Friedel–Crafts acylation reactions using metal triflates in ionic liquid. (2002). University of Liverpool. [Link]

-

US Patent No. 8829195. (2021). Regulations.gov. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

1 H NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo... (n.d.). ResearchGate. [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). MDPI. [Link]

-

WO 2008/078340 Al. (2008). Googleapis.com. [Link]

-

(6-Bromopyridin-2-yl)(phenyl)methanol Properties. (n.d.). EPA. Retrieved March 7, 2026, from [Link]

- Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine. (n.d.). Google Patents.

-

(2-Bromopyridin-3-yl)(phenyl)methanone. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

Suzuki reactions in novel liquids. (n.d.). Diva-Portal.org. Retrieved March 7, 2026, from [Link]

-

Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. (n.d.). ResearchGate. [Link]

-

3-Benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone. (2025). MDPI. [Link]

Sources

- 1. (6-Bromopyridin-3-yl)(phenyl)methanone | 80100-16-9 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Benzoylpyridine(5424-19-1) 1H NMR spectrum [chemicalbook.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

Technical Guide: (6-Bromopyridin-3-yl)(phenyl)methanone – A Linchpin Scaffold in Drug Discovery

The following technical guide details the chemical architecture, synthesis, and medicinal utility of (6-Bromopyridin-3-yl)(phenyl)methanone . This document is structured for researchers requiring actionable protocols and mechanistic insights.

Executive Summary

(6-Bromopyridin-3-yl)(phenyl)methanone (CAS: 80100-16-9 ), also known as 2-bromo-5-benzoylpyridine , represents a "privileged scaffold" in medicinal chemistry. Its structural duality—combining an electron-deficient pyridine ring with a reactive diaryl ketone bridge—makes it a versatile linchpin for constructing complex heterocycles.

This molecule serves as a critical intermediate for:

-

Kinase Inhibitors: Targeting the ATP-binding hinge region via the pyridine nitrogen.

-

Tubulin Polymerization Inhibitors: Mimicking the combretastatin/colchicine diaryl pharmacophore.

-

Fused Heterocycles: Precursor for pyrazolo[3,4-b]pyridines (potential Alzheimer's imaging agents) and triazolopyridines.

Chemical Architecture & Reactivity

The molecule features two distinct electrophilic centers that allow for orthogonal functionalization.

| Feature | Position | Reactivity Profile | Strategic Utility |

| Aryl Halide | C6 (Pyridine) | High reactivity toward | Introduction of diversity elements (amines, aryls) to tune solubility and potency. |

| Diaryl Ketone | C3-Linker | Susceptible to nucleophilic addition, reduction, and condensation. | Scaffold rigidification (cyclization) or linker modification (to amines/alcohols). |

| Pyridine Nitrogen | N1 | Weakly basic; H-bond acceptor. | Critical for kinase hinge binding; directs regioselectivity in lithiation. |

Mechanistic Insight: The "Halogen Dance" Risk

Researchers must be cautious of "halogen dance" (base-catalyzed halogen migration) when attempting lithiation on the dibromo-precursors. The synthesis protocols below are designed to avoid this thermodynamic scrambling by using direct Grignard additions to stable aldehydes.

Validated Synthesis Protocols

Method A: The Aldehyde-Grignard Route (Recommended)

This pathway is preferred for its regiochemical fidelity, avoiding the isomer mixtures often seen in Friedel-Crafts acylations of electron-deficient pyridines.

Target: (6-Bromopyridin-3-yl)(phenyl)methanone Precursors: 6-Bromonicotinaldehyde (CAS: 149806-06-4), Phenylmagnesium bromide.[1]

Step 1: Grignard Addition

-

Setup: Flame-dry a 250 mL three-neck flask under Argon atmosphere.

-

Reagents: Dissolve 6-Bromonicotinaldehyde (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C .

-

Addition: Dropwise add Phenylmagnesium bromide (1.1 eq, 1.0 M in THF) over 30 minutes. The low temperature prevents nucleophilic attack at the C6-Br position.

-

Workup: Stir for 2 hours at RT. Quench with saturated

. Extract with EtOAc. -

Intermediate: Yields (6-bromopyridin-3-yl)(phenyl)methanol.

Step 2: Oxidation to Ketone

-

Reagents: Dissolve the intermediate alcohol in dry DCM.

-

Oxidant: Add Dess-Martin Periodinane (DMP) (1.2 eq) or PCC (1.5 eq). DMP is preferred for easier workup and milder conditions.

-

Reaction: Stir at RT for 3-4 hours until TLC shows consumption of alcohol.

-

Purification: Filter through a Celite pad. Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Validation:

NMR should show the disappearance of the carbinol proton (~5.8 ppm) and retention of the diagnostic pyridine protons.

Workflow Visualization

The following diagram illustrates the synthetic logic and branching points for derivatization.

Figure 1: Step-wise synthesis of the target scaffold ensuring regiochemical integrity.

Medicinal Chemistry Applications & Derivatives[1][2][3][4][5][6][7]

Divergent Synthesis (The "Hub" Strategy)

Once the core is synthesized, it acts as a hub. The order of operations is critical:

-

Path A (Suzuki/Buchwald): Functionalize C6 before modifying the ketone if the ketone is needed for cyclization.

-

Path B (Condensation): Modify the ketone (e.g., to hydrazine) to fuse rings, utilizing the C6-Br later for solubility tuning.

Case Study: Pyrazolo[3,4-b]pyridines (Alzheimer's Probes)

Recent literature highlights the conversion of this scaffold into fused pyrazolopyridines, which show high affinity for

-

Mechanism: The ketone undergoes condensation with hydrazines. The adjacent pyridine nitrogen (or a C2-substituent introduced prior) facilitates the ring closure.

-

Protocol Insight: Reaction with phenylhydrazine in the presence of a Lewis acid (

) or via Vilsmeier-Haack conditions can yield the fused system.

Representative Activity Data

While the core is an intermediate, its direct derivatives show potent biological activity.

| Derivative Class | Target | Activity Metric (Example) | Mechanism |

| Aminopyridine Ureas | Myeloperoxidase (MPO) | Irreversible inhibition via covalent binding. | |

| Diaryl Ketones | Tubulin | Inhibits polymerization by binding to colchicine site. | |

| Pyrazolopyridines | Kinases (VEGFR-2) | ATP-competitive inhibition. |

Structural Activity Relationship (SAR) Map

Figure 2: Divergent SAR pathways available from the core scaffold.

Future Perspectives

The (6-Bromopyridin-3-yl)(phenyl)methanone scaffold is evolving toward PROTAC (Proteolysis Targeting Chimera) development.[2] The C6-Br position offers an ideal attachment point for linkers connecting to E3 ligase ligands, while the benzoyl moiety remains available for binding to the target protein of interest (POI).

References

-

Benchchem. (6-Bromopyridin-3-yl)(phenyl)methanone | 80100-16-9. Retrieved from

-

PubChem. (6-Bromopyridin-3-yl)methanamine | C6H7BrN2. Retrieved from

-

MySkinRecipes. Bis(6-Bromopyridin-3-Yl)Methanone Product Description. Retrieved from

-

MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from

-

Journal of Pharmacology and Experimental Therapeutics. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. Retrieved from

-

ResearchGate. Novel substituted 3-phenyl 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea compounds. Retrieved from

Sources

A Comprehensive Guide to the Synthetic Pathways for (6-Bromopyridin-3-yl)(phenyl)methanone

An In-depth Technical Resource for Chemical Researchers and Pharmaceutical Development Professionals

(6-Bromopyridin-3-yl)(phenyl)methanone is a valuable diaryl ketone that serves as a key intermediate in the synthesis of a variety of more complex molecules.[1] Its structure, featuring a phenyl group and a 6-bromopyridin-3-yl moiety linked by a carbonyl bridge, offers multiple points for chemical modification. The bromine atom on the pyridine ring is a particularly useful handle for cross-coupling reactions, enabling the construction of diverse molecular architectures.[1][2] This guide provides a detailed overview of the primary synthetic strategies for accessing this important building block.

Physicochemical Properties

| Property | Value |

| CAS Number | 56573-33-8 |

| Molecular Formula | C₁₂H₈BrNO |

| Molecular Weight | 262.10 g/mol |

| IUPAC Name | (6-Bromopyridin-3-yl)(phenyl)methanone |

| Synonyms | 3-Benzoyl-6-bromopyridine |

(Data sourced from Benchchem[1])

Strategic Approaches to Synthesis

The synthesis of (6-Bromopyridin-3-yl)(phenyl)methanone can be broadly categorized into two main strategies:

-

Assembly of the Ketone Core: These methods focus on forming the central carbonyl bridge between the two aryl rings. This can be achieved through classical reactions like Friedel-Crafts acylation or modern transition-metal-catalyzed carbonylative couplings.

-

Functional Group Interconversion: These routes start with a pre-formed bromopyridine scaffold and introduce the phenyl ketone moiety through a series of functional group transformations, often involving oxidation and organometallic additions.

The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Pathway 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones.[3][4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3][4]

In the context of synthesizing (6-Bromopyridin-3-yl)(phenyl)methanone, this would involve the acylation of benzene with 6-bromonicotinoyl chloride.

dot

Caption: Friedel-Crafts Acylation Pathway.

Step 1: Formation of 6-Bromonicotinoyl Chloride

The first step is the conversion of 6-bromonicotinic acid to its more reactive acyl chloride derivative.[5] This is a standard transformation in organic synthesis.

Experimental Protocol:

-

To a solution of 6-bromonicotinic acid in an anhydrous solvent such as dichloromethane (DCM) or toluene, a chlorinating agent is added.[6]

-

Commonly used chlorinating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[5][7]

-

The reaction is typically stirred at room temperature until the conversion is complete, which can be monitored by techniques like TLC or HPLC.[5][6]

-

The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 6-bromonicotinoyl chloride, which is often used directly in the next step without further purification.[5]

Step 2: Friedel-Crafts Acylation of Benzene

The generated 6-bromonicotinoyl chloride is then used to acylate benzene.

Experimental Protocol:

-

In a reaction vessel, a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃), is suspended in an excess of benzene, which serves as both the reactant and the solvent.[3]

-

The 6-bromonicotinoyl chloride is added portion-wise to the stirred suspension, typically at a controlled temperature to manage the exothermic reaction.

-

The reaction mixture is stirred until completion, after which it is carefully quenched by pouring it onto ice and acidifying with hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed, dried, and concentrated. The crude product is then purified, usually by column chromatography or recrystallization, to afford (6-Bromopyridin-3-yl)(phenyl)methanone.

Causality and Considerations:

-

Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst because the product ketone can form a stable complex with the catalyst, rendering it inactive.[3]

-

Substrate Limitations: The pyridine ring is electron-deficient and can be deactivated towards electrophilic substitution, particularly when protonated by the strong Lewis acid. This is why the acylation is performed on the electron-rich benzene ring.

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as the Lewis acid catalyst reacts vigorously with water.[8][9]

Pathway 2: Grignard Reaction Approach

An alternative strategy involves the use of organometallic reagents, specifically a Grignard reagent, to form the carbon-carbon bond of the ketone.[8] This pathway typically starts from a bromopyridine derivative and builds the ketone functionality.

dot

Caption: Grignard Reaction Pathway.

Step 1: Preparation of the Grignard Reagent

The synthesis begins with the formation of a Grignard reagent from a suitable bromopyridine precursor.

Experimental Protocol:

-

Magnesium turnings are activated in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).[9]

-

A solution of 2,5-dibromopyridine in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, is added dropwise to the magnesium.[10] The reaction can be initiated with a small crystal of iodine if necessary.[9][10]

-

The reaction mixture is typically stirred and may require gentle heating to maintain reflux. The formation of the Grignard reagent, 6-bromo-3-pyridylmagnesium bromide, is indicated by the consumption of the magnesium metal.

Step 2: Nucleophilic Addition to an Aldehyde

The formed Grignard reagent is then reacted with benzaldehyde.

Experimental Protocol:

-

A solution of benzaldehyde in anhydrous ether is added dropwise to the cooled Grignard reagent solution.

-

The reaction mixture is stirred, typically at room temperature, until the addition is complete.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The resulting secondary alcohol, (6-bromopyridin-3-yl)(phenyl)methanol, is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 3: Oxidation to the Ketone

The final step is the oxidation of the secondary alcohol to the desired ketone.[1]

Experimental Protocol:

-

The crude (6-bromopyridin-3-yl)(phenyl)methanol is dissolved in a suitable solvent like dichloromethane.

-

An oxidizing agent is added. Common choices for this transformation include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation.[1]

-

The reaction is monitored for completion, and upon finishing, the reaction mixture is worked up to remove the oxidant byproducts.

-

The crude product is purified by column chromatography to yield pure (6-Bromopyridin-3-yl)(phenyl)methanone.

Causality and Considerations:

-

Chemoselectivity: In the formation of the Grignard reagent from 2,5-dibromopyridine, the bromine at the 5-position is generally more reactive towards magnesium insertion than the bromine at the 2-position.

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents, which will quench the reagent.[8][9] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.[9]

-

Choice of Oxidant: The choice of oxidizing agent in the final step is crucial. Milder reagents like PCC or DMP are often preferred to avoid over-oxidation or side reactions.[1]

Pathway 3: Palladium-Catalyzed Carbonylative Cross-Coupling

Modern synthetic methods offer powerful alternatives to classical approaches. Palladium-catalyzed carbonylative cross-coupling reactions, such as the carbonylative Suzuki-Miyaura coupling, provide a highly efficient route to diaryl ketones.[11][12]

dot

Caption: Carbonylative Suzuki Coupling Pathway.

This reaction involves the coupling of an aryl halide (or triflate) with an organoboron compound in the presence of a palladium catalyst and carbon monoxide.

Experimental Protocol:

-

A reaction vessel is charged with 2,5-dibromopyridine, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source and a ligand), and a base (e.g., K₂CO₃ or K₃PO₄).[13][14]

-

The vessel is purged with an inert gas, and a suitable solvent (e.g., 1,4-dioxane, toluene) is added.[13]

-

The atmosphere is then replaced with carbon monoxide, often at a specific pressure.

-

The reaction mixture is heated with stirring until the starting materials are consumed.

-

After cooling, the reaction mixture is filtered, and the filtrate is partitioned between an organic solvent and water.

-

The organic layer is separated, dried, and concentrated. The crude product is then purified by chromatography.

Causality and Considerations:

-

Catalyst System: The choice of the palladium catalyst and ligand is critical for the efficiency and selectivity of the reaction.[11]

-

Carbon Monoxide Handling: Carbon monoxide is a toxic gas and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction Conditions: The temperature, pressure of carbon monoxide, and choice of base can all influence the reaction rate and yield.[11]

-

Side Reactions: A potential side reaction is the direct, non-carbonylative Suzuki coupling, which would lead to the formation of 2-bromo-5-phenylpyridine.[11] Optimizing the reaction conditions can minimize this side product.

Summary of Synthetic Pathways

| Pathway | Key Reaction | Starting Materials | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | 6-Bromonicotinic Acid, Benzene | Direct, utilizes readily available starting materials. | Requires stoichiometric Lewis acid, harsh conditions, potential for side reactions. |

| Grignard Reaction | Nucleophilic Addition & Oxidation | 2,5-Dibromopyridine, Benzaldehyde | Versatile, good for constructing complex molecules. | Multi-step, requires strictly anhydrous conditions, use of stoichiometric organometallic reagents. |

| Carbonylative Coupling | Pd-catalyzed Cross-Coupling | 2,5-Dibromopyridine, Phenylboronic Acid | High efficiency and functional group tolerance, catalytic in palladium. | Requires specialized equipment for handling CO, potential for catalyst poisoning, cost of catalyst. |

Conclusion

The synthesis of (6-Bromopyridin-3-yl)(phenyl)methanone can be accomplished through several effective synthetic routes. The choice of the most appropriate pathway will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. For large-scale, robust synthesis, the Friedel-Crafts acylation remains a viable option. The Grignard approach offers flexibility, while palladium-catalyzed carbonylative coupling represents a modern, highly efficient method for accessing this important synthetic intermediate. Each method presents its own set of advantages and challenges, and a thorough understanding of the underlying chemical principles is essential for successful execution.

References

-

Weires, A. G., et al. (2012). Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. PMC. [Link]

-

Kim, H., et al. (2019). A convenient pinacol coupling of diaryl ketones with B2pin2via pyridine catalysis. Chemical Communications. [Link]

-

Tan, Q., et al. (2022). Catalytic Decarbonylation of Unstrained Diaryl Ketone Moieties to 2,2′-Bipyridyls Enabled by Pd Ensembles with Cu Lewis Acid Sites. ACS Publications. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

-

Jasperse, C. Grignard Reaction. Web Pages. [Link]

-

Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]

-

Web Pages. 6. Grignard Reaction. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

- Google Patents. (2021). US11192912B1 - Synthesis of biaryl ketones and biaryl diketones via carbonylative Suzuki-Miyaura coupling reactions catalyzed by bridged bis(N-heterocyclic carbene)palladium(II)

-

Al-Hamdani, A. A. S., et al. (2022). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. PMC. [Link]

-

MySkinRecipes. Bis(6-Bromopyridin-3-Yl)Methanone. [Link]

-

Uddin, M. I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

-

Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]

- Google Patents. (2022).

-

Fillion, E., et al. (2005). Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction. The Journal of Organic Chemistry. [Link]

-

Majumder, S., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]

-

MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

-

Semantic Scholar. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. [Link]

-

MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

-

ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]

-

PrepChem.com. Synthesis of 6-chloronicotinoyl chloride. [Link]

-

PrepChem.com. Synthesis of A. 6-Bromonicotinic Acid. [Link]

-

MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

-

IP.com. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. [Link]

-

PubChem. (2-Bromopyridin-3-yl)(phenyl)methanone | C12H8BrNO | CID 12846968. [Link]

-

EPA. (2025). (6-Bromopyridin-2-yl)(phenyl)methanol Properties. [Link]

-

Chemsrc. (2025). 6-Bromonicotinic acid | CAS#:6311-35-9. [Link]

Sources

- 1. (6-Bromopyridin-3-yl)(phenyl)methanone | 80100-16-9 | Benchchem [benchchem.com]

- 2. Bis(6-Bromopyridin-3-Yl)Methanone [myskinrecipes.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-Bromonicotinoyl chloride (39620-02-5) for sale [vulcanchem.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. researchgate.net [researchgate.net]

- 12. US11192912B1 - Synthesis of biaryl ketones and biaryl diketones via carbonylative Suzuki-Miyaura coupling reactions catalyzed by bridged bis(N-heterocyclic carbene)palladium(II) catalysts - Google Patents [patents.google.com]

- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The C6-Bromo Pyridine Motif: A Linchpin for Sequential Functionalization

Topic: Reactivity Profile of Bromine at the C6 Position in Pyridine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

In the architecture of medicinal chemistry, the pyridine ring is a privileged scaffold. However, the C6 position (ortho to nitrogen) bearing a bromine atom represents more than just a structural feature; it is a kinetic "soft spot" that enables precise, programmable molecular assembly.

This guide analyzes the reactivity profile of C6-bromopyridine derivatives . Unlike the inert C3/C5 (beta) positions, the C6 position is electronically activated by the adjacent nitrogen, making it highly susceptible to both nucleophilic attack and metal insertion. The core utility of this moiety lies in its orthogonality : in 2,6-dihalo systems (e.g., 2-bromo-6-chloropyridine), the C6-Br bond can be selectively activated over the C2-Cl bond, allowing for high-fidelity sequential functionalization.[3]

Electronic Landscape & Mechanistic Grounding

The reactivity of C6-bromine is governed by two primary electronic vectors:

-

Inductive Withdrawal (-I): The electronegative nitrogen atom pulls electron density through the sigma framework, making the C6 carbon electron-deficient and electrophilic.

-

Resonance Stabilization (SnAr): During nucleophilic attack, the negative charge can be delocalized onto the nitrogen atom (aza-stabilization), significantly lowering the energy of the Meisenheimer intermediate.

Comparative Reactivity Matrix

The following table summarizes how C6-Br compares to other halogens at the same position under different mechanistic regimes.

| Reaction Type | Mechanism | Reactivity Order (C6-X) | Why C6-Br is Optimal |

| Pd-Catalyzed Coupling | Oxidative Addition | I > Br > Cl > F | Br offers the best balance of stability and reactivity. Cl is too slow; I is often too unstable. |

| Metal-Halogen Exchange | Li-Hal Exchange | I > Br > Cl >> F | Br exchanges rapidly at -78°C. Cl requires higher temps/stronger bases (and risks competing deprotonation). |

| SnAr | Addition-Elimination | F > Cl ≈ Br > I | While F is fastest (due to high electronegativity increasing C-attack rate), Br is still highly competent and often preferred if subsequent coupling is needed. |

Pillar I: Metal-Catalyzed Cross-Coupling (The Constructive Pathway)

The most powerful application of C6-bromopyridines is in site-selective cross-coupling . In drug discovery, "linchpin" reagents like 2-bromo-6-chloropyridine are standard.

The Selectivity Rule

In a palladium-catalyzed environment (Suzuki-Miyaura, Buchwald-Hartwig), the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond . This allows researchers to install a complex substituent at C6 while leaving the C2-Cl handle intact for a second, distinct functionalization.

Mechanistic Pathway: Sequential Functionalization

The diagram below illustrates the decision tree for functionalizing a 2,6-dihalopyridine.

Caption: Kinetic control allows exclusive functionalization of the C6-Br site before the C2-Cl site.

Protocol 1: Site-Selective Suzuki Coupling

Objective: Arylation of 2-bromo-6-chloropyridine at the C6 position.

-

Reagents:

-

Substrate: 2-Bromo-6-chloropyridine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.05 equiv)

-

Catalyst: Pd(PPh3)4 (2-5 mol%) or Pd(OAc)2/SPhos (for difficult substrates).

-

Base: Na2CO3 (2.0 M aq) or K3PO4 (solid, 2.0 equiv).

-

Solvent: DME/Water (4:1) or Toluene/EtOH/Water.[4]

-

-

Execution:

-

Degas solvents thoroughly (sparge with Argon for 15 mins). Oxygen inhibits the active Pd(0) species.

-

Combine substrate, boronic acid, and catalyst in the reaction vessel under inert atmosphere.

-

Heat to 60°C . Note: Do not exceed 80°C initially, or you risk activating the C-Cl bond.

-

Monitor by LCMS. The bromide should be consumed within 2-4 hours.

-

-

Validation:

-

The product should show a mass corresponding to the replacement of Br, with the Cl isotope pattern (3:1 ratio of M:M+2) preserved.

-

Pillar II: Metal-Halogen Exchange (The Generative Pathway)

Bromine at C6 is an excellent handle for generating 2-pyridyllithium species. This reaction is faster than deprotonation and avoids the "halogen dance" (migration) often seen with other heterocycles, provided the temperature is controlled.

Critical Consideration: Temperature & Solvent[5][6][7][8]

-

Temperature: Must be kept below -70°C. Above this, the 2-pyridyllithium intermediate is unstable and can undergo nucleophilic attack on the starting material or solvent.

-

Solvent: THF or Et2O. Non-ethereal solvents (e.g., Toluene) are sometimes used to modulate aggregation states but are less common for simple exchange.

Protocol 2: Generation and Trapping of 6-Lithio-2-chloropyridine

Objective: Convert 2-bromo-6-chloropyridine to a nucleophile for reaction with an aldehyde/ketone.

-

Setup: Flame-dried 3-neck flask, Argon atmosphere, internal temperature probe.

-

Dissolution: Dissolve 2-bromo-6-chloropyridine (1.0 equiv) in anhydrous THF (0.2 M).

-

Cooling: Cool to -78°C (Dry ice/Acetone). Ensure internal temp stabilizes.

-

Exchange:

-

Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

-

Observation: A color change (often yellow/orange) indicates formation of the lithio-species.

-

Stir for 30 minutes at -78°C.

-

-

Trapping:

-

Add the electrophile (e.g., Benzaldehyde, 1.1 equiv) dissolved in THF dropwise.

-

Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

-

Quench: Add sat. NH4Cl (aq).[5]

Pillar III: Nucleophilic Aromatic Substitution (SnAr)[9]

While typically associated with fluoropyridines, SnAr works well with C6-bromopyridines, especially when using strong nucleophiles (alkoxides, thiols, amines) or when the ring is further activated by electron-withdrawing groups (e.g., -CN, -NO2) at C3/C5.

Mechanism: The Aza-Stabilization Effect

The nitrogen atom acts as an electron sink. When a nucleophile attacks C6, the electrons move to the nitrogen, creating a stable anionic intermediate.

Caption: The pyridine nitrogen stabilizes the transition state, facilitating displacement of the bromide.

References

-

Royal Society of Chemistry (Chemical Science). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

-

National Institutes of Health (PMC). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Potential therapeutic applications of (6-Bromopyridin-3-yl)(phenyl)methanone scaffolds

A Medicinal Chemistry Perspective on a Privileged Intermediate[1]

Executive Summary

In the landscape of modern drug discovery, the "privileged scaffold" concept remains a cornerstone of library design.[1] (6-Bromopyridin-3-yl)(phenyl)methanone (CAS: 80100-16-9), also known as 6-bromo-3-benzoylpyridine, represents a quintessential example of such a scaffold.[1] Its utility stems not from a single biological activity, but from its dual-functional chemical architecture: a benzoyl pharmacophore capable of

This technical guide analyzes the therapeutic potential of this scaffold, detailing its synthetic accessibility, reactivity profile, and application in developing inhibitors for oncology (tubulin, kinases), immunology (myeloperoxidase), and CNS disorders.[1]

Chemical Architecture & Reactivity Profile[1]

The therapeutic versatility of (6-Bromopyridin-3-yl)(phenyl)methanone is encoded in its electronic structure.[1] It acts as a "molecular pivot," allowing chemists to extend the molecule in two distinct vectors.[1]

Structural Analysis[1]

-

The Linker (Methanone): The carbonyl group at C3 acts as a rigid spacer and a hydrogen bond acceptor (HBA).[1] In kinase inhibitors, this often interacts with the hinge region or solvent front.[1]

-

The Warhead/Handle (C6-Bromine): The bromine atom is activated by the electron-deficient pyridine ring, making it highly susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (

).[1] -

The Pyridine Core: Provides solubility and a specific dipole moment that enhances bioavailability compared to biphenyl analogs.[1]

Reactivity Map (Graphviz Visualization)[1]

Figure 1: Reactivity map illustrating the divergence points of the scaffold.[1]

Synthetic Protocols

To utilize this scaffold, high-purity synthesis is required.[1] While the 2-benzoyl isomer is often made via Turbo Grignard from 2,6-dibromopyridine, the 3-benzoyl isomer requires a different approach to ensure correct regiochemistry.[1]

Protocol A: The Friedel-Crafts Acylation Route (Scalable)

This method is preferred for large-scale preparation, utilizing 6-bromonicotinic acid as the starting material.[1]

-

Acid Chloride Formation:

-

Reagents: 6-Bromonicotinic acid (1.0 eq), Thionyl chloride (

, excess), catalytic DMF. -

Procedure: Reflux 6-bromonicotinic acid in

for 2-3 hours until gas evolution ceases. Evaporate excess

-

-

Friedel-Crafts Acylation:

-

Reagents: Benzene (Solvent/Reactant),

(1.2 eq).[1] -

Procedure: Dissolve the acid chloride in dry benzene. Cool to 0°C. Add

portion-wise. The mixture is heated to reflux (80°C) for 4 hours. -

Workup: Quench with ice-water/HCl. Extract with EtOAc.[1][2] Wash with brine, dry over

.[1] -

Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).[1]

-

Protocol B: The Grignard Addition (Milder Conditions)

Ideal for introducing substituted phenyl rings.[1]

-

Reagents: 6-Bromonicotinonitrile (1.0 eq), Phenylmagnesium bromide (PhMgBr, 1.1 eq), THF (anhydrous).[1]

-

Procedure:

-

Cool a solution of 6-bromonicotinonitrile in THF to -78°C (or 0°C depending on substitution).

-

Add PhMgBr dropwise.[1] The nitrile acts as the electrophile.[1]

-

Stir for 2 hours, allowing to warm to RT.

-

Acidic Hydrolysis: Quench with 2N HCl and stir vigorously for 1 hour to hydrolyze the intermediate imine salt to the ketone.

-

-

Yield: Typically 70-85%.[1]

Therapeutic Applications & Case Studies

The scaffold serves as a progenitor for several classes of bioactive molecules.

Oncology: Tubulin Polymerization Inhibitors

The 2-benzoylpyridine system is a known pharmacophore for tubulin inhibition, binding to the colchicine site.[1] The 3-benzoyl (nicotinoyl) analogs derived from our scaffold offer a distinct vector for exploring the binding pocket.[1]

-

Mechanism: Disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[1]

-

Derivatization Strategy: Perform a Suzuki coupling at the C6-bromine with electron-rich aryl boronic acids (e.g., 3,4,5-trimethoxyphenyl).[1]

-

Key Insight: The ketone bridge mimics the cis-stilbene geometry of combretastatin A-4 but is chemically stable and non-isomerizable.[1]

Immunology: Myeloperoxidase (MPO) Inhibitors

MPO is a key enzyme in oxidative stress and inflammation.[1]

-

Derivatization: Buchwald-Hartwig amination of the C6-bromine with specific amines yields 2-aminopyridine derivatives.[1]

-

Relevance: These compounds have shown potential in treating vasculitis and neuroinflammatory conditions by inhibiting the production of hypochlorous acid (HOCl).[1]

CNS: 7 Nicotinic Acetylcholine Receptor ( 7 nAChR) Agonists

Substituted pyridines are classic bioisosteres in CNS drug design.[1]

-

Application: 6-substituted derivatives (introduced via the bromine handle) can modulate the

7 receptor, which is a target for cognitive enhancement in Alzheimer’s and schizophrenia.[1] -

Structural Logic: The benzoyl group provides lipophilicity to cross the Blood-Brain Barrier (BBB), while the pyridine nitrogen interacts with the cationic binding site of the receptor.[1]

Visualizing the Therapeutic Workflow

The following diagram illustrates how the core scaffold is transformed into distinct therapeutic candidates.

Figure 2: Divergent synthesis pathways leading to distinct therapeutic classes.

Future Outlook: PROTACs and Fragment-Based Design

The (6-Bromopyridin-3-yl)(phenyl)methanone scaffold is poised for resurgence in Targeted Protein Degradation (TPD) .[1]

-

PROTAC Linker Attachment: The bromine atom provides an ideal attachment point for alkyl linkers connecting to E3 ligase ligands (e.g., Cereblon or VHL).[1]

-

Fragment-Based Drug Discovery (FBDD): The scaffold is a "rule-of-three" compliant fragment (MW < 300, cLogP ~3, H-bond acceptors < 3), making it an excellent starting point for fragment growing campaigns.[1]

References

-

BenchChem. (6-Bromopyridin-3-yl)(phenyl)methanone: Synthetic Methodologies and Reaction Pathways. Retrieved from [1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12846968, (2-Bromopyridin-3-yl)(phenyl)methanone.[1] (Note: Isomer comparison). Retrieved from [1]

-

Romagnoli, R., et al. (2013).[1] Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as potential antitumor agents.[1] (Contextualizing benzoylpyridine pharmacophores). Journal of Medicinal Chemistry.

-

Regard, J., et al. (2018).[1] Discovery of 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea as a Potent, Irreversible Myeloperoxidase Inhibitor.[1] (Aminopyridine derivatives).[1] Journal of Pharmacology and Experimental Therapeutics. Retrieved from

-

Kudryavtsev, D. S., et al. (2023).[1] Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor.[1] (6-substituted pyridine activity).[1][3][4] Marine Drugs.[1] Retrieved from [1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN110357853B - Synthesis method of (R, S-) nicotine - Google Patents [patents.google.com]

- 3. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

Comparative Technical Guide: (6-Bromopyridin-3-yl)(phenyl)methanone vs. 6-Chloropyridine Analogs

[1]

Executive Summary & Strategic Context

In the high-stakes environment of medicinal chemistry and process development, the choice between a bromo- and a chloro-substituted intermediate is rarely trivial.[1][2] While (6-chloropyridin-3-yl)(phenyl)methanone (CAS: 79567-66-1) offers a cost advantage, (6-bromopyridin-3-yl)(phenyl)methanone (CAS: 80100-13-6) provides superior kinetic profiles in metal-catalyzed cross-couplings.[1]

This guide analyzes the physicochemical and reactive divergences between these two scaffolds, providing a decision framework for their application in the synthesis of GPCR modulators, kinase inhibitors, and other bioactive heterocycles.

Physicochemical Profiling

The substitution of Chlorine for Bromine at the C6 position alters the electronic landscape and lipophilicity of the pyridine ring. These changes dictate solubility, metabolic stability, and binding affinity in downstream targets.

Table 1: Comparative Physicochemical Data

| Property | 6-Chloro Analog | 6-Bromo Analog | Impact on Drug Design |

| Molecular Weight | 217.65 g/mol | 262.10 g/mol | Br adds significant mass; critical for Ligand Efficiency (LE) metrics.[1] |

| C-X Bond Length | ~1.74 Å | ~1.89 Å | Longer C-Br bond correlates with lower bond dissociation energy.[1] |

| C-X Bond Energy (BDE) | ~84 kcal/mol | ~68 kcal/mol | Critical: Lower BDE of C-Br facilitates faster oxidative addition to Pd(0).[1] |

| LogP (Calc) | ~2.97 | ~3.23 | Br increases lipophilicity, potentially improving membrane permeability but reducing aqueous solubility.[1] |

| Halogen Bonding | Weak donor | Strong donor | Br can form significant |

Expert Insight: While the Chloro-analog is often viewed as a "cheaper bioisostere," the Bromo-analog's ability to engage in halogen bonding (acting as a Lewis acid) can increase potency by 5–10 fold if a suitable Lewis base (e.g., a backbone carbonyl oxygen) is present in the binding pocket [1].

Reactivity & Synthetic Utility

The core distinction lies in the reactivity of the C-X bond. The choice of halogen dictates the catalyst load, ligand expense, and temperature required for downstream functionalization.

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The rate-determining step in most Pd-catalyzed couplings of electron-deficient heterocycles is Oxidative Addition .[1][3]

-

The Bromo Advantage: The C-Br bond is sufficiently weak to undergo rapid oxidative addition to Pd(0) species, often using standard ligands like

or dppf at moderate temperatures (60–80°C). -

The Chloro Challenge: The stronger C-Cl bond presents a higher activation energy barrier. Coupling the 6-chloro analog typically requires:

-

Electron-Rich Ligands: Bulky phosphines (e.g., Xantphos, JohnPhos) or N-Heterocyclic Carbenes (NHCs) to increase the electron density on the Palladium center.

-

Higher Temperatures: Often >100°C.[1]

-

Base Sensitivity: Stronger bases may be required, which can be incompatible with sensitive functional groups on the benzoyl moiety.

-

Nucleophilic Aromatic Substitution ( )

Contrary to standard benzene chemistry, the electron-deficient pyridine ring activates the 6-position for nucleophilic attack.[1]

-

Electronegativity vs. Leaving Group: Chlorine is more electronegative, making the C6 carbon more electrophilic (accelerating the approach of the nucleophile). However, Bromine is a better leaving group (weaker bond).

-

Outcome: In 6-halo-3-benzoylpyridines, the electron-withdrawing benzoyl group at C3 further activates the ring.[1] Consequently, Bromine is generally the superior partner for

due to the dominance of the leaving group ability in this specific electronic environment [2].

Visualization of Reactivity Pathways

Figure 1: Decision matrix for selecting the appropriate halogen based on downstream chemical requirements.

Experimental Protocols

Synthesis of the Core Scaffold (The Turbo-Grignard Route)